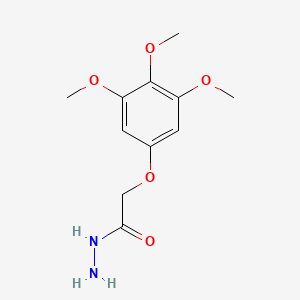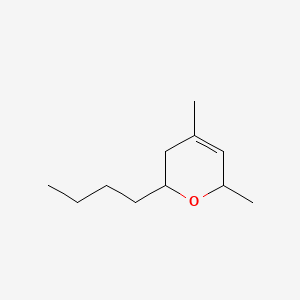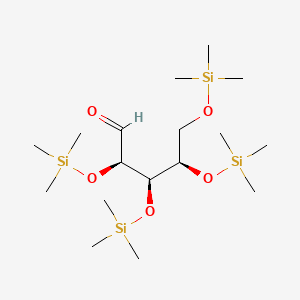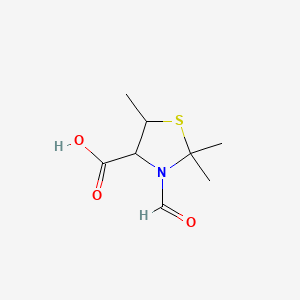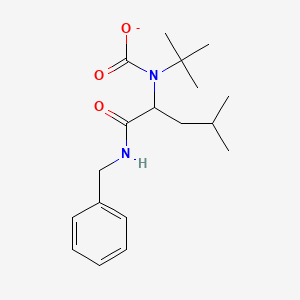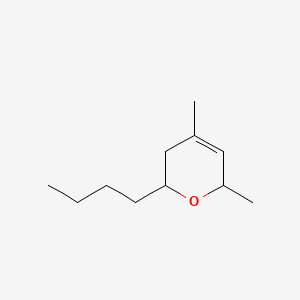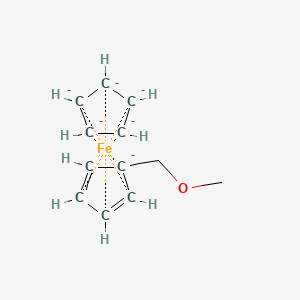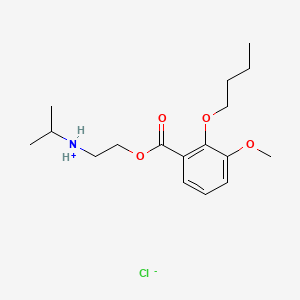
4'-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4'-piperidin)-1'-yl)-butyrophenone HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” is a synthetic compound that belongs to the class of spirocyclic piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluoro group and the butyrophenone moiety. Common reagents used in these reactions include fluorinating agents, reducing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the spirocyclic core.
Substitution: The fluoro group and other substituents can be introduced or modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, spirocyclic piperidine derivatives are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Piperidine Derivatives: These compounds share a similar core structure and may exhibit comparable pharmacological activities.
Fluorinated Butyrophenones: Compounds with similar functional groups might have analogous chemical properties and reactivity.
Uniqueness
The uniqueness of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” lies in its specific combination of structural features, which could confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
101221-64-1 |
|---|---|
Molecular Formula |
C24H35ClFNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,4'-piperidin-1-ium]-1'-ylbutan-1-one;chloride |
InChI |
InChI=1S/C24H34FNO.ClH/c25-22-9-7-20(8-10-22)23(27)6-3-15-26-16-13-24(14-17-26)12-11-19-4-1-2-5-21(19)18-24;/h7-10,19,21H,1-6,11-18H2;1H |
InChI Key |
FUQRIADYBPINEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC3(CCC2C1)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
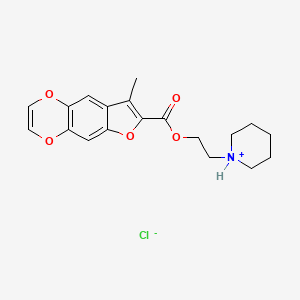

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
